molecular formula C18H11Br2N3O2S B13781540 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- CAS No. 85178-79-6

4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)-

Cat. No.: B13781540
CAS No.: 85178-79-6
M. Wt: 493.2 g/mol
InChI Key: FASBKBWLFKWEIR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and isatoic anhydride. The reaction conditions may involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms.

    Thiazole Formation: Using thioamides or other sulfur-containing reagents.

    Methoxylation: Using phenol derivatives and methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen atoms (bromine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Quinazolinone derivatives with substituted halogen atoms.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound with diverse biological activities.

    6,8-Dibromo-4(3H)-Quinazolinone: A brominated derivative with similar properties.

    2-(Phenylmethoxy)-4(3H)-Quinazolinone: A methoxylated derivative with unique characteristics.

Uniqueness

4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Biological Activity

The compound 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry due to their anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is C18H11Br2N3O2S\text{C}_{18}\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_2\text{S} with a molecular weight of approximately 426.16 g/mol. The compound features a quinazolinone core substituted with bromine atoms and a thiazole moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that various quinazolinone derivatives possess significant cytotoxic effects against cancer cell lines. For instance, compounds similar to the target compound have demonstrated efficacy against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
  • Antibacterial and Antifungal Properties : Quinazolinone derivatives have also been investigated for their antibacterial and antifungal effects. The presence of the thiazole ring enhances these properties, making them potential candidates for treating infections caused by resistant strains .
  • Anti-inflammatory Effects : The anti-inflammatory activity of quinazolinones has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Cytotoxicity Studies

A comprehensive study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines using the MTT assay. The results are summarized in the following table:

Compound IDCell LineIC50 (µM)Activity
A1PC310High
A2MCF-710High
A3HT-2912Moderate

These findings indicate that the compound exhibits notable cytotoxicity against prostate and breast cancer cells, with potential implications for further development as an anticancer agent .

Antimicrobial Activity

In vitro studies have demonstrated that quinazolinone derivatives possess significant antibacterial activity against various bacterial strains. For example:

  • Staphylococcus aureus : Inhibition zones ranged from 15 to 25 mm depending on the concentration.
  • Escherichia coli : Similar inhibition was observed with zones between 12 to 20 mm.

These results suggest that derivatives like 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- could be effective in treating bacterial infections .

Case Studies

One notable case study involved a series of synthesized quinazolinones tested for their anticancer properties. Among them, a derivative structurally similar to the target compound showed promising results in inhibiting tumor growth in xenograft models. This study emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity.

Properties

CAS No.

85178-79-6

Molecular Formula

C18H11Br2N3O2S

Molecular Weight

493.2 g/mol

IUPAC Name

6,8-dibromo-2-phenylmethoxy-3-(1,3-thiazol-2-yl)quinazolin-4-one

InChI

InChI=1S/C18H11Br2N3O2S/c19-12-8-13-15(14(20)9-12)22-17(25-10-11-4-2-1-3-5-11)23(16(13)24)18-21-6-7-26-18/h1-9H,10H2

InChI Key

FASBKBWLFKWEIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC=CS4

Origin of Product

United States

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